molecular formula C13H9BrN2O2S B6157056 1-(benzenesulfonyl)-5-bromo-1H-indazole CAS No. 1001415-31-1

1-(benzenesulfonyl)-5-bromo-1H-indazole

Cat. No.: B6157056
CAS No.: 1001415-31-1
M. Wt: 337.2
InChI Key:
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Description

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a chemical compound characterized by its bromo-substituted indazole core and benzenesulfonyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-5-bromo-1H-indazole can be synthesized through several synthetic routes. One common method involves the bromination of 1-(benzenesulfonyl)-1H-indazole using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-5-bromo-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzenesulfonyl derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce indazole derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted indazole derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-5-bromo-1H-indazole has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-5-bromo-1H-indazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 1-(benzenesulfonyl)-1H-indazole

  • 5-bromo-1H-indazole

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Properties

CAS No.

1001415-31-1

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.2

Purity

95

Origin of Product

United States

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